Cas no 99-03-6 (1-(3-aminophenyl)ethan-1-one)

1-(3-Aminophenyl)ethan-1-one is an aromatic ketone derivative featuring both a ketone functional group and an amine substituent on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amino and carbonyl groups enable participation in condensation, acylation, and other key transformations. The compound's well-defined structure and high purity make it suitable for precise synthetic applications. It is commonly utilized in the development of heterocyclic compounds and fine chemicals, where its stability and functional group compatibility are advantageous. Proper handling and storage are recommended due to its sensitivity to light and moisture.
1-(3-aminophenyl)ethan-1-one structure
1-(3-aminophenyl)ethan-1-one structure
Product name:1-(3-aminophenyl)ethan-1-one
CAS No:99-03-6
MF:C8H9NO
MW:135.163161993027
MDL:MFCD00007796
CID:34996
PubChem ID:7417

1-(3-aminophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Aminophenyl)ethanone
    • 3-Aminoacetophenone
    • 3-Acetylaniline
    • 3'-Aminoacetophenone
    • Ethanone, 1-(3-aminophenyl)-
    • M-Acetylaniline
    • M-AMinoacetylbenzene
    • M-AMinophenyl Methyl ketone
    • m-Aminoacetophenone
    • 3-Amino acetophenone
    • 99-03-6
    • WLN: ZR CV1
    • STR02986
    • meta-aminoacetophenone
    • Z57127443
    • NSC 7637
    • Acetophenone, m-amino-
    • SCHEMBL330495
    • DTXSID0021830
    • CHEBI:182866
    • 3-aminoacetophenon
    • 3-Aminoacetofenon
    • NSC-7637
    • 4-14-00-00096 (Beilstein Handbook Reference)
    • NS00010817
    • D70852
    • 3AO
    • beta-Aminoacetophenone
    • 1-(3-aminophenyl)-ethanone
    • BDBM50546257
    • AMY4151
    • 3'-Amino-acetophenone
    • 1-(3-aminophenyl)ethan-1-one
    • H366ULD45X
    • AKOS000119494
    • InChI=1/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H
    • EN300-17986
    • 3 inverted exclamation marka-Aminoacetophenone
    • SY001475
    • FT-0615018
    • HY-W012637
    • CS-W013353
    • NSC7637
    • 1-(3-amino-phenyl)-ethanone
    • BRN 0386009
    • W-100056
    • Q27453668
    • 3-Acetylphenylamine
    • 3-Aminoacetofenon [Czech]
    • 3 inverted exclamation mark -Aminoacetophenone
    • .beta.-Aminoacetophenone
    • A0249
    • AI3-14674
    • CHEMBL3408644
    • EINECS 202-722-3
    • 3-acetyl-phenylamine
    • F2146-0312
    • Acetophenone, 3'-amino-
    • 3'-Aminoacetophenone, 97%
    • ACETOPHENONE,3-AMINO
    • MFCD00007796
    • m-Aminoacetophenone;1-(3-Aminophenyl)ethanone
    • DB-029992
    • DTXCID601830
    • aniline, 3-acetyl-
    • STL168894
    • 202-722-3
    • FA34420
    • MDL: MFCD00007796
    • Inchi: 1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3
    • InChI Key: CKQHAYFOPRIUOM-UHFFFAOYSA-N
    • SMILES: NC1=CC(C(C)=O)=CC=C1
    • BRN: 386009

Computed Properties

  • Exact Mass: 135.068414g/mol
  • Surface Charge: 0
  • XLogP3: 1.2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 135.068414g/mol
  • Monoisotopic Mass: 135.068414g/mol
  • Topological Polar Surface Area: 43.1Ų
  • Heavy Atom Count: 10
  • Complexity: 133
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Yellow foliar crystals.
  • Density: 1.1031 (rough estimate)
  • Melting Point: 95.0 to 99.0 deg-C
  • Boiling Point: 289-290 °C(lit.)
  • Flash Point: 289-291℃
  • Refractive Index: 1.5700 (estimate)
  • PSA: 43.09000
  • LogP: 2.05260
  • Merck: 413
  • Solubility: Soluble in alcohol, insoluble in water.

1-(3-aminophenyl)ethan-1-one Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22
  • Safety Instruction: S36/37
  • RTECS:AM5800000
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
  • TSCA:T
  • Risk Phrases:R22
  • HazardClass:IRRITANT

1-(3-aminophenyl)ethan-1-one Customs Data

  • HS CODE:29223900
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(3-aminophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A136182-100g
1-(3-Aminophenyl)ethanone
99-03-6 98%
100g
$22.0 2025-02-27
eNovation Chemicals LLC
D408965-25g
3-Aminoacetophenone
99-03-6 97%
25g
$125 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12503-250g
3'-Aminoacetophenone, 97%
99-03-6 97%
250g
¥1250.00 2023-03-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003079-100g
1-(3-aminophenyl)ethan-1-one
99-03-6 97%
100g
¥90 2024-07-19
Ambeed
A136182-10g
1-(3-Aminophenyl)ethanone
99-03-6 98%
10g
$5.0 2025-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0249-500G
3'-Aminoacetophenone
99-03-6 >98.0%(GC)(T)
500G
¥3,290.00 2022-06-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003079-25g
1-(3-aminophenyl)ethan-1-one
99-03-6 97%
25g
¥29 2024-07-19
Apollo Scientific
OR4296-100g
3'-Aminoacetophenone
99-03-6
100g
£25.00 2025-02-20
Cooke Chemical
A0646412-100G
3'-Aminoacetophenone
99-03-6 97%
100g
RMB 109.60 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-238715-25 g
3'-Aminoacetophenone,
99-03-6
25g
¥263.00 2023-07-11

1-(3-aminophenyl)ethan-1-one Suppliers

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(CAS:99-03-6)1-(3-aminophenyl)ethan-1-one
Order Number:CL18800
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:41
Price ($):discuss personally

1-(3-aminophenyl)ethan-1-one Related Literature

Additional information on 1-(3-aminophenyl)ethan-1-one

Recent Advances in the Study of 1-(3-Aminophenyl)ethan-1-one (CAS: 99-03-6) and Its Applications in Chemical Biology and Pharmaceutical Research

1-(3-Aminophenyl)ethan-1-one (CAS: 99-03-6) is a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery and development.

Recent literature has demonstrated that 1-(3-aminophenyl)ethan-1-one serves as a versatile building block in organic synthesis. Its amino and carbonyl functional groups allow for diverse chemical modifications, enabling the creation of libraries of derivatives with varied biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 1-(3-aminophenyl)ethan-1-one derivatives exhibiting potent inhibitory effects against tyrosine kinase receptors, which are implicated in several cancer types. The study utilized molecular docking and in vitro assays to validate the compounds' efficacy, paving the way for further preclinical evaluations.

In addition to its role in oncology, 1-(3-aminophenyl)ethan-1-one has shown promise in neurological research. A 2024 paper in ACS Chemical Neuroscience explored its derivatives as potential modulators of neurotransmitter systems, particularly those involving dopamine and serotonin. The researchers employed computational modeling and in vivo experiments to demonstrate the compounds' ability to cross the blood-brain barrier and exert neuroprotective effects in models of Parkinson's disease. These findings suggest that 1-(3-aminophenyl)ethan-1-one-based molecules could be developed into novel therapeutics for neurodegenerative disorders.

Another area of interest is the antimicrobial potential of 1-(3-aminophenyl)ethan-1-one derivatives. A recent study in European Journal of Medicinal Chemistry (2024) synthesized and evaluated a series of Schiff base derivatives of 1-(3-aminophenyl)ethan-1-one against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This underscores the compound's utility in addressing the global challenge of antibiotic resistance.

From a methodological perspective, advancements in green chemistry have also impacted the synthesis of 1-(3-aminophenyl)ethan-1-one. A 2023 report in Green Chemistry detailed an eco-friendly catalytic process for its production, reducing the reliance on hazardous reagents and minimizing waste generation. This aligns with the pharmaceutical industry's growing emphasis on sustainable practices and could facilitate the large-scale production of this compound for research and commercial purposes.

In conclusion, 1-(3-aminophenyl)ethan-1-one (CAS: 99-03-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its structural versatility, coupled with demonstrated biological activities, positions it as a valuable scaffold for drug discovery. Future research directions may include further optimization of its derivatives, exploration of new therapeutic targets, and scale-up of sustainable synthesis methods. These efforts could ultimately translate into clinically relevant therapeutics addressing unmet medical needs.

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